Product packaging for Cinnamoylhydroxamic acid(Cat. No.:CAS No. 29900-75-2)

Cinnamoylhydroxamic acid

Cat. No.: B7804349
CAS No.: 29900-75-2
M. Wt: 163.17 g/mol
InChI Key: UVDDFTZLVFIQFL-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cinnamoylhydroxamic acid (CHA) is a specialized hydroxamic acid derivative with significant research value due to its potent, dual-mechanism inhibitory activity against metalloenzymes. Its core structure allows it to function as a powerful urease inhibitor, with demonstrated IC50 values in the low micromolar range (3.8 to 12.8 µM), outperforming some standard inhibitors . The compound exhibits a unique dual mechanism: the hydroxamate group chelates the nickel ions in the enzyme's active site, while the adjacent α,β-unsaturated moiety (a Michael acceptor) can bind covalently to cysteine residues at allosteric sites, resulting in mixed-type inhibition that effectively hinders ureolysis . This makes CHA a critical tool for agricultural research aimed at reducing nitrogen loss from urea fertilizers and for microbiological studies targeting urease as a bacterial virulence factor . Beyond urease inhibition, recent research highlights CHA's potent activity as a quorum sensing inhibitor (QSI) against Pseudomonas aeruginosa . It significantly reduces the production of virulence factors like pyocyanin, proteases, and rhamnolipids, and demonstrates a remarkable ability to eliminate pre-formed biofilms . Furthermore, CHA exhibits synergistic effects when combined with conventional antibiotics like gentamicin, enhancing biofilm cell dispersal and presenting a promising strategy to combat antibiotic-resistant infections . As a white to off-white powder (Assay: ≥98%) with the molecular formula C9H9NO2 and a molecular weight of 163.18 g/mol, it is supplied for research applications only . This product is strictly for laboratory use and is not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO2 B7804349 Cinnamoylhydroxamic acid CAS No. 29900-75-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N-hydroxy-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9(10-12)7-6-8-4-2-1-3-5-8/h1-7,12H,(H,10,11)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDDFTZLVFIQFL-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3966-26-5 (mono-hydrochloride salt)
Record name Cinnamoylhydroxamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003669327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3669-32-7, 29900-75-2
Record name Cinnamoylhydroxamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003669327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamoylhydroxamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029900752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamoylhydroxamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44617
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cinnamoylhydroxamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42128
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name CINNAMOYLHYDROXAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/434STJ4H11
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Derivatization of Cinnamoylhydroxamic Acid

Conventional Synthesis Routes

Traditional methods for synthesizing cinnamoylhydroxamic acid primarily rely on the formation of the hydroxamic acid moiety from a cinnamic acid precursor. These routes are well-established and widely utilized in laboratory settings.

Utilization of Cinnamic Acid Derivatives as Starting Materials

The synthesis of this compound and its substituted analogues fundamentally begins with cinnamic acid or its derivatives. organic-chemistry.org The 3-phenyl acrylic acid structure of cinnamic acid presents multiple sites for chemical modification: the phenyl ring, the α,β-unsaturated double bond, and the carboxylic acid functional group. organic-chemistry.org For the synthesis of the parent this compound, cinnamic acid itself is the direct precursor. mdpi.com However, to create substituted analogues, various cinnamic acid derivatives are employed. These precursors can be commercially available or synthesized through standard organic chemistry reactions like the Perkin reaction or Knoevenagel condensation, starting from the corresponding benzaldehyde (B42025). researchgate.net For instance, substituted cinnamoylhydroxamic acids have been prepared from the corresponding substituted cinnamic acids. wikipedia.org The synthesis of the final hydroxamic acid from these carboxylic acid precursors typically follows the coupling procedures outlined in the previous section, often involving activation with reagents like oxalyl chloride or CDI followed by treatment with a hydroxylamine (B1172632) solution. mdpi.com

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of this compound and its derivatives to reduce environmental impact. These approaches focus on the use of less hazardous solvents, safer reagents, and energy-efficient conditions.

One notable green method involves the use of water as a solvent, which is a significant improvement over volatile organic solvents. Current time information in Bangalore, IN. For example, the synthesis of various cinnamic acids, the precursors to the target hydroxamates, has been achieved in aqueous media. researchgate.netCurrent time information in Bangalore, IN. The Knoevenagel condensation of benzaldehyde and malonic acid to form cinnamic acid can be performed in water, sometimes assisted by microwave irradiation or the use of a catalyst like potassium carbonate. researchgate.netacs.org

Furthermore, greener synthetic procedures for this compound derivatives have been developed using chloroform (B151607) as a solvent at a low temperature (0°C) in the presence of triethylamine (B128534) as a catalyst. wikipedia.org This method aims to provide good yields while minimizing energy consumption. wikipedia.org The use of ultrasound irradiation in conjunction with edible fruit and vegetable-derived solvents has also been reported for the synthesis of cinnamic acid precursors, offering an eco-friendly alternative. researchgate.net These green strategies not only make the synthesis more sustainable but can also offer advantages in terms of reaction time and cost-effectiveness. researchgate.netacs.org

Design and Synthesis of this compound Analogues

The this compound scaffold is a valuable template for designing and synthesizing new molecules with tailored properties. By incorporating different linker units and substituents, a wide array of analogues has been developed.

Incorporation of Sulfonamide and Amide Linker Units

A significant area of development involves the synthesis of this compound derivatives that incorporate sulfonamide or amide bonds as connecting units. sioc-journal.cnchem-soc.si These linkers are often used to connect the this compound core, which can act as a zinc-binding group (ZBG) and linker, to a "cap" group. sioc-journal.cnorganic-chemistry.org

In a typical synthetic strategy, a precursor containing a cinnamic acid moiety is modified to include an amine or a sulfonyl chloride. This intermediate is then reacted with a corresponding sulfonamide or carboxylic acid derivative to form the desired linker. For example, one study describes the synthesis of derivatives where N-hydroxycinnamamide serves as both the ZBG and the linker group, with additional sulfonamide-bearing cap groups being attached. sioc-journal.cnchem-soc.si The final step in these syntheses often involves the formation of the hydroxamic acid from a carboxylic acid or ester precursor by reacting it with hydroxylamine hydrochloride. chem-soc.si Similarly, pyrazole (B372694) scaffolds have been joined to a cinnamoyl linker through an amide connection unit to create novel analogues. researchgate.netnih.gov

The table below showcases examples of synthesized this compound analogues with different linker units.

Compound IDLinker TypeResearch FindingReference
9a SulfonamideExhibited potential as a selective HDAC2 enzyme inhibitor in molecular docking studies. sioc-journal.cnorganic-chemistry.org
1a Amide (pyrazole)Showed significant reduction in SH-SY5Y cell proliferation with an IC50 of 5.34 µM. researchgate.net
3 Amide (pyrazole)Demonstrated a reduction in SH-SY5Y cell proliferation with an IC50 of 5.61 µM. researchgate.net

Synthesis of N-Aryl-N-Arylsulfonylaminoacetohydroxamic Acid Derivatives

The synthesis of more complex analogues, such as N-Aryl-N-Arylsulfonylaminoacetohydroxamic acid derivatives, involves a multi-step approach that combines several key organic transformations. While a single named reaction for this specific class is not common, a plausible synthetic route can be constructed based on established methodologies.

A logical pathway would begin with an N-arylated amino acid, such as an N-arylglycine derivative. The synthesis of such starting materials can be achieved through various methods, including the palladium-catalyzed arylation of imino esters. Following the N-arylation, the next step would be the introduction of the arylsulfonyl group onto the nitrogen atom of the amino acid. This can be accomplished by reacting the N-arylated amino acid with an appropriate arylsulfonyl chloride under basic conditions.

The final and crucial step is the conversion of the carboxylic acid functionality of the resulting N-Aryl-N-Arylsulfonylaminoacetic acid into a hydroxamic acid. This transformation is typically achieved by first activating the carboxylic acid, for example, by converting it into an acid chloride or by using coupling agents like HOBt/EDC, followed by reaction with hydroxylamine or a protected form of hydroxylamine. A general representation of this synthetic strategy is outlined below:

N-Arylation: Start with a glycine (B1666218) ester and introduce an aryl group to the nitrogen atom.

N-Sulfonylation: React the N-arylglycine derivative with an arylsulfonyl chloride.

Hydrolysis: Convert the ester to a carboxylic acid.

Hydroxamic Acid Formation: Activate the carboxylic acid and react with hydroxylamine.

This modular approach allows for the synthesis of a diverse library of N-Aryl-N-Arylsulfonylaminoacetohydroxamic acid derivatives by varying the aryl groups on both the nitrogen and the sulfonyl moiety.

Development of Molecular Hybrids with Michael Acceptors

The strategic design of novel this compound derivatives has led to the exploration of molecular hybrids incorporating Michael acceptors. This approach aims to combine the inherent properties of the hydroxamic acid core with the reactivity of a Michael acceptor moiety. nih.govufmg.br The core concept behind this hybridization is to potentially enhance the bioactivity of the parent molecule by introducing a second pharmacophore. researchgate.netresearchgate.net

In a typical Michael addition reaction, a nucleophile (the Michael donor) attacks an α,β-unsaturated carbonyl compound (the Michael acceptor), leading to the formation of a new carbon-carbon bond at the β-carbon of the acceptor. wikipedia.org In the context of this compound, the α,β-unsaturated system inherent in the cinnamoyl group can act as a Michael acceptor. By strategically modifying the molecule to include an additional Michael acceptor, researchers have developed hybrid compounds with potentially synergistic effects. nih.govufmg.br

Studies have shown that these molecular hybrids can exhibit potent inhibitory effects on certain enzymes. nih.govresearchgate.net The rationale behind this increased potency is often attributed to a dual-binding mechanism. It is proposed that the hydroxamic acid portion of the molecule interacts with the primary active site of a target enzyme, while the Michael acceptor moiety can bind to a nearby allosteric site, such as a cysteine residue. nih.govufmg.br This dual interaction can lead to a more potent and potentially more selective inhibition compared to the individual pharmacophores alone.

Introduction of Pyrazole Scaffolds as Capping Groups

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, offers a versatile scaffold for this purpose. Its structural and electronic properties can be readily modified, allowing for the fine-tuning of the inhibitor's binding affinity and selectivity. Researchers have explored the incorporation of pyrazole-based structures as capping groups in various classes of enzyme inhibitors. nih.govacs.org

In the context of hydroxamic acid derivatives, the capping group is typically connected to the core structure via a linker. nih.gov For instance, a 3-phenyl-1H-pyrazole moiety has been utilized as a capping group in the design of certain inhibitors. nih.gov The nature and length of the linker connecting the pyrazole cap to the main scaffold can also influence the inhibitory activity and selectivity. nih.gov

While the direct synthesis of this compound derivatives featuring pyrazole capping groups is an area of ongoing research, the principles established from related inhibitor designs provide a strong foundation. The general strategy involves synthesizing a pyrazole-containing fragment and then coupling it to the this compound backbone. The resulting hybrid molecules can then be evaluated for their biological activities. The introduction of the pyrazole scaffold is a promising strategy for developing more potent and selective this compound-based inhibitors.

Spectroscopic and Analytical Characterization Techniques for this compound and its Derivatives

The structural elucidation and confirmation of this compound and its synthesized derivatives rely on a suite of spectroscopic and analytical techniques. These methods provide detailed information about the molecular structure, functional groups, and elemental composition of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of this compound and its derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the individual atoms within the molecule. unime.itsigmaaldrich.com

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic protons of the phenyl ring, the vinylic protons of the α,β-unsaturated system, and the protons of the hydroxamic acid group. utah.edu The coupling patterns and chemical shifts of the vinylic protons are indicative of the trans or cis configuration of the double bond. The aromatic protons typically appear as a multiplet in the downfield region of the spectrum. The chemical shifts of these protons can be influenced by the presence of substituents on the phenyl ring in derivative compounds. utah.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. hmdb.camagritek.com Distinct signals are observed for the carbonyl carbon of the hydroxamic acid, the carbons of the phenyl ring, and the vinylic carbons. The chemical shift of the carbonyl carbon is particularly diagnostic. The positions of the signals for the aromatic carbons can confirm the substitution pattern on the phenyl ring in derivatives. utah.edu

Interactive Data Table: Representative NMR Data for this compound

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
Carbonyl (C=O)-~163
α-CH~6.5 (d)~118
β-CH~7.6 (d)~142
Aromatic CHs~7.3-7.5 (m)~127-130
Aromatic C (ipso)-~134
NH~9.0 (br s)-
OH~10.8 (br s)-
Note: The exact chemical shifts can vary depending on the solvent and concentration. Data is representative.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. docbrown.infolibretexts.org The IR spectrum of this compound shows characteristic absorption bands that confirm its structure. docbrown.info

Key IR absorption bands for this compound include:

O-H stretching: A broad band typically in the region of 3300-2500 cm⁻¹, indicative of the hydroxyl group of the hydroxamic acid, often broadened due to hydrogen bonding. docbrown.info

N-H stretching: A band in the region of 3200-3100 cm⁻¹.

C=O stretching: A strong absorption band around 1680-1640 cm⁻¹ corresponding to the carbonyl group of the hydroxamic acid. libretexts.org

C=C stretching: An absorption band around 1630 cm⁻¹ for the alkene double bond. docbrown.info

Aromatic C=C stretching: Bands in the region of 1600-1450 cm⁻¹.

N-O stretching: A band typically found in the 900 cm⁻¹ region.

The presence and positions of these bands are crucial for confirming the synthesis of this compound and its derivatives. researchgate.net

Interactive Data Table: Characteristic IR Frequencies for this compound

Functional Group Vibrational Mode Characteristic Frequency (cm⁻¹)
O-HStretching3300-2500 (broad)
N-HStretching3200-3100
C=OStretching1680-1640
C=C (alkene)Stretching~1630
C=C (aromatic)Stretching1600-1450
N-OStretching~900

High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. measurlabs.comalgimed.comnih.gov HRMS provides a very accurate mass measurement, often to within a few parts per million (ppm), which helps to distinguish between compounds with the same nominal mass but different elemental compositions. nih.gov This is particularly important for confirming the identity of newly synthesized derivatives of this compound.

Elemental analysis is a complementary technique that directly measures the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a sample. colorado.edu The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and composition of the synthesized compound.

Together, HRMS and elemental analysis provide definitive confirmation of the molecular formula of this compound and its derivatives, which is essential for unambiguous characterization. measurlabs.comcolorado.edu

Enzymatic Inhibition Profiles of Cinnamoylhydroxamic Acid and Its Analogues

Urease Enzyme System Inhibition

Hydroxamic acids, as a class of compounds, were first identified as potent urease inhibitors in 1962. researchgate.net Their ability to chelate the nickel ions within the urease active site is fundamental to their inhibitory function. cdnsciencepub.comnih.govmdpi.com Cinnamoylhydroxamic acid and its derivatives have been a key focus of research in developing potent inhibitors against various urease enzymes.

Inhibition of Microbial Ureases (e.g., Helicobacter pylori Urease)

The urease enzyme produced by the bacterium Helicobacter pylori is a critical factor for its survival in the acidic environment of the human stomach. researchgate.netmdpi.comfrontiersin.org Consequently, inhibiting this enzyme is a key strategy for combating H. pylori infections, which are linked to gastritis and peptic ulcers. frontiersin.orgnih.gov Hydroxamic acid derivatives have shown significant promise as inhibitors of H. pylori urease. researchgate.netnih.govbenthamscience.com

In general, H. pylori urease has been found to be more potently inhibited by hydroxamic acids than plant-derived ureases. nih.gov Studies on various hydroxamic acid derivatives, including those based on amino acids and dipeptides, have reported potent inhibition with IC₅₀ values in the sub-micromolar range. nih.gov For instance, certain (N-aryl-N-arylsulfonyl)aminoacetohydroxamic acids demonstrated excellent inhibitory activity against H. pylori urease, with one compound showing over 690-fold higher potency than the clinically used inhibitor acetohydroxamic acid. researchgate.net This highlights the potential for developing highly effective treatments for H. pylori-related conditions by modifying the structure of hydroxamic acid-based inhibitors. researchgate.net

Inhibition of Plant Ureases (e.g., Jack Bean Urease)

Jack bean urease is a well-studied plant enzyme that is often used as a model for urease inhibition studies. researchgate.netcdnsciencepub.comnih.govbenthamscience.com Kinetic and spectral analyses have firmly established that hydroxamic acids, including trans-cinnamoylhydroxamic acid, act as reversible inhibitors by binding to the nickel ions within the active site of jack bean urease. cdnsciencepub.comnih.gov

Spectrophotometric titration experiments using trans-cinnamoylhydroxamic acid have been successfully employed to determine the equivalent weight of the enzyme, confirming that it is a hexamer with one active site per subunit. cdnsciencepub.comnih.gov This demonstrates the specific and direct interaction of this compound with the enzyme's catalytic machinery. While potent, the inhibition of jack bean urease by some hydroxamic acid derivatives has been observed to be less pronounced compared to their effect on microbial ureases like that from H. pylori. mdpi.comnih.gov

Histone Deacetylase (HDAC) Isoform Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. researchgate.netnih.gov The aberrant function of HDACs is linked to the development of cancer, making them a significant target for therapeutic intervention. vnu.edu.vnresearchgate.net Hydroxamic acids, including this compound derivatives, are a major class of HDAC inhibitors (HDACis). researchgate.netugent.be

Pan-HDAC Inhibition Mechanisms

Many hydroxamic acid-based compounds function as pan-HDAC inhibitors, meaning they inhibit a broad range of HDAC isoforms. nih.govugent.be This broad-spectrum activity stems from the hydroxamic acid moiety, which acts as a zinc-binding group (ZBG), chelating the essential zinc ion in the active site of these metalloenzymes. researchgate.net

A cinnamoyl moiety has been incorporated into the structure of pan-HDACis. ekb.eg For example, a compound featuring this structure was found to inhibit all HDAC isoforms from 1 to 11. ekb.eg Similarly, conjugates of hydroxamic acids and imidazoles connected by a cinnamoyl linker have demonstrated pronounced pan-HDAC inhibition, in some cases exceeding the potency of the well-known inhibitor Vorinostat (SAHA). researchgate.net The general structure of these inhibitors typically consists of the zinc-binding hydroxamic acid, a linker region (such as the cinnamoyl group), and a "cap" group that interacts with the surface of the enzyme. researchgate.net

Selective Inhibition of Specific HDAC Isoforms (e.g., HDAC2, HDAC6, HDAC8)

While pan-HDAC inhibitors are effective, developing inhibitors that are selective for specific HDAC isoforms is a major goal in the field to potentially reduce side effects and improve therapeutic outcomes. ekb.eg this compound derivatives have been synthesized and studied with the aim of achieving selective inhibition.

Molecular docking studies have been used to design this compound derivatives that preferentially target HDAC2 and HDAC8. researchgate.netvnu.edu.vnresearchgate.netvnu.edu.vn In one such study, a derivative bearing a sulfonamide group (compound 9a) was identified as a promising candidate for the selective inhibition of the HDAC2 enzyme. researchgate.netvnu.edu.vnresearchgate.net

Selective inhibition of HDAC6 is another area of active research. While not always directly incorporating the full this compound structure, the design of selective HDAC6 inhibitors has involved the use of a "cinnamyl-linked hydroxamic acid motif". researchgate.net Studies have shown that high potency and selectivity for HDAC6 can be achieved by carefully choosing the linker element, even in the absence of a large surface-binding cap group, which was previously thought to be essential. researchgate.netacs.org

Furthermore, derivatives based on suberoylanilide hydroxamic acid (SAHA) have been developed that exhibit greater binding affinity for HDAC8 compared to SAHA itself. turkjps.org The development of such isoform-selective inhibitors, including those based on the this compound scaffold, holds significant promise for targeted cancer therapy. turkjps.org

Table 2: Investigated Selective HDAC Inhibition by this compound Analogues

Target HDAC IsoformCompound Type / FeatureKey FindingReference
HDAC2This compound derivative with sulfonamideIdentified as a potential selective inhibitor through molecular docking. researchgate.netvnu.edu.vnresearchgate.net
HDAC8This compound derivativesDesigned and oriented towards HDAC8 inhibition via molecular docking. vnu.edu.vnresearchgate.netvnu.edu.vn
HDAC6Cinnamyl-linked hydroxamic acid motifDemonstrated that linker choice alone can achieve high selectivity and potency. researchgate.net

5-Lipoxygenase (5-LOX) Inhibition

The hydroxamic acid functional group is a key feature in the design of potent inhibitors for 5-lipoxygenase (5-LOX), a crucial enzyme in the biosynthesis of pro-inflammatory leukotrienes. nih.govnih.govresearchgate.net Simple, stable molecules that incorporate a hydroxamic acid group have demonstrated the ability to effectively inhibit 5-lipoxygenase. researchgate.netresearchgate.net The inhibitory mechanism of hydroxamic acids often involves chelation of the non-heme iron atom within the active site of the 5-LOX enzyme, which is essential for its catalytic activity. biorxiv.org

The structure-activity relationships of various hydroxamic acids have been explored, indicating that features like hydrophobicity and aryl substitution can significantly influence inhibitory potency. nih.gov While research has specifically highlighted that certain cinnamoyl hydroxamates, such as Belinostat and Panobinostat, are effective inhibitors of histone deacetylases, the core hydroxamic acid structure is fundamental to their broader inhibitory potential. semanticscholar.org Furthermore, novel synthesized cinnamoyl and caffeoyl clusters have been tested for their anti-5-lipoxygenase activity, with some derivatives showing improved inhibition compared to their parent compounds. nih.gov The ability of 2-arylpropionohydroxamic acids to resist metabolic hydrolysis, a common issue for many hydroxamates, suggests that structural modifications to the cinnamoyl backbone could lead to orally active 5-LOX inhibitors. nih.gov

Quorum Sensing Pathway Modulation

This compound (CHA) and its analogues have been identified as effective modulators of quorum sensing (QS) pathways, particularly in pathogenic bacteria like Pseudomonas aeruginosa. QS is a cell-to-cell communication system that bacteria use to regulate collective behaviors, including the expression of virulence factors.

Research has shown that this compound (CHA) and its analogue, 3-methoxy-cinnamoyl hydroxamic acid (MCHA), are potent quorum sensing inhibitors (QSIs). dntb.gov.ua These compounds interfere with the QS systems of P. aeruginosa, a pathogen known for causing a variety of infections. dntb.gov.ua Molecular docking studies indicate that CHA and MCHA likely exert their inhibitory effects on the RhlI/R system, a key component of the P. aeruginosa QS network. dntb.gov.ua They are thought to act by competing with the native signaling molecule, C4-HSL, for binding to the receptor. dntb.gov.ua

By disrupting the QS systems, CHA and MCHA significantly inhibit the production of multiple virulence factors in P. aeruginosa. dntb.gov.ua Treatment with these compounds leads to a marked reduction in pyocyanin (B1662382), proteases, rhamnolipid, and siderophore production. dntb.gov.ua This inhibition extends to motility, with both swimming and swarming capabilities being significantly hampered. dntb.gov.ua

The impact of CHA and MCHA on virulence is also evident at the genetic level. Real-time quantitative PCR (RT-qPCR) has revealed that these compounds down-regulate the expression of several key virulence-related genes. This demonstrates a direct link between the inhibition of the QS pathway and the reduction in the pathogen's harmful capabilities. dntb.gov.ua

Table 1: Effect of this compound (CHA) and 3-methoxy-cinnamoyl hydroxamic acid (MCHA) on Virulence Factor Gene Expression in P. aeruginosa PAO1
GeneFunctionInhibition by CHAInhibition by MCHA
lasAProtease LasA synthesis89%78%
lasBElastase LasB synthesis86%86%
rhlARhamnolipid synthesis93%85%
rhlBRhamnolipid synthesis85%88%
phzMPyocyanin synthesis36%59%

Other Enzyme Targets and Related Mechanisms

The inhibitory activity of this compound extends to other classes of enzymes, leveraging the versatile binding properties of the hydroxamic acid group.

Peptide deformylase (PDF) is an essential bacterial enzyme that removes the N-formyl group from newly synthesized proteins, making it a prime target for novel antibacterial agents. nih.govnih.govbiorxiv.org The hydroxamic acid moiety is a well-established metal chelator and is considered a critical structural feature for potent PDF inhibitors. nih.govmdpi.com Several classes of PDF inhibitors are based on a hydroxamic acid or a related N-formyl hydroxylamine (B1172632) chelating group, which are essential for their enzymatic inhibition and antibacterial activity. nih.gov Although specific studies focusing solely on this compound's activity against PDF are not extensively detailed, its structural inclusion of the vital hydroxamic acid group suggests its potential as a PDF inhibitor. mdpi.comresearchgate.net

Tyrosinase is a key metalloenzyme involved in melanin (B1238610) biosynthesis and is a target for inhibitors in the cosmetic and medical fields. nih.govscience.gov Both cinnamic acid and hydroxamic acid derivatives have been independently investigated as tyrosinase inhibitors. nih.govnih.gov Cinnamic acid itself is a moderate inhibitor, which has spurred the development of more potent derivatives. researchgate.net Kinetic studies have shown that certain cinnamamide (B152044) derivatives can act as mixed-type tyrosinase inhibitors. nih.gov For instance, (E)-3-(3-chlorophenyl)-N-(2-morpholinoethyl)acrylamide, a cinnamamide, showed an IC50 value of 15.2 ± 0.6 μM, comparable to the well-known inhibitor kojic acid. nih.gov The hydroxamic acid group is also a potent pharmacophore for tyrosinase inhibition, likely due to its ability to chelate the copper ions in the enzyme's active site. nih.gov The combination of these two moieties in this compound provides a strong basis for its function as a tyrosinase inhibitor.

Table 2: Summary of Other Enzyme Inhibition by this compound and Analogues
Enzyme TargetInhibitory MoietyMechanism/Potency
Peptide Deformylase (PDF)Hydroxamic AcidActs as a metal chelator in the active site; essential for potent inhibition. nih.govmdpi.com
TyrosinaseCinnamoyl Group & Hydroxamic AcidCinnamamide analogues show mixed-type inhibition. nih.gov Hydroxamic acid chelates active-site copper. nih.gov

Mechanistic Insights into Cinnamoylhydroxamic Acid S Biological Activity

Coordination Chemistry and Metal Chelation Properties

The ability of cinnamoylhydroxamic acid to interact with metal ions is a cornerstone of its biological activity. This interaction is primarily governed by the hydroxamic acid functional group, which acts as an efficient chelator for various metal ions.

Interactions with Divalent Metal Ions (e.g., Zn(II), Ni(II))

The coordination of this compound with metal ions can be complex, with studies showing that the stoichiometry of the resulting complexes can vary. For example, with some metal ions, it can form bidentate O,O' complexes. unimi.itacs.org The geometry of these complexes is influenced by the nature of the metal ion and the surrounding chemical environment.

Role of the Hydroxamic Acid Moiety as a Metal-Binding Group

The hydroxamic acid functional group (-CONHOH) is the primary site of metal chelation in this compound. nih.govnih.gov This group can deprotonate to form a hydroxamate anion, which then acts as a bidentate ligand, coordinating to the metal ion through its two oxygen atoms. wikipedia.org This O,O-chelation forms a stable five-membered ring with the metal ion, a characteristic feature of hydroxamic acid-metal complexes. unimi.itacs.orgwikipedia.org

The hydroxamic acid moiety is recognized as a potent metal-binding group for a variety of metalloenzymes. unimi.itacs.orgnih.govnih.gov Its effectiveness stems from its ability to form strong and specific interactions with the metal cofactors in the active sites of these enzymes. nih.govnih.gov This interaction is fundamental to the inhibitory activity of many hydroxamic acid-containing compounds, including this compound, against enzymes such as ureases and histone deacetylases. nih.govnih.gov

Molecular Binding Modes and Active Site Interactions

The inhibitory effect of this compound is not solely dependent on metal chelation but also on how the entire molecule interacts with the target enzyme. These interactions can occur at both the catalytic and allosteric sites.

Interaction with Enzyme Catalytic Domains

The primary mode of action for this compound often involves direct interaction with the catalytic domain of an enzyme. nih.govnih.govjohnin-ueda-cl.jpplos.orgmdpi.com In metalloenzymes, the hydroxamic acid group chelates the metal ion within the active site, as discussed previously. nih.gov However, other parts of the molecule also contribute to binding and specificity. The cinnamoyl backbone can form various non-covalent interactions, such as hydrophobic and van der Waals interactions, with amino acid residues lining the active site pocket. nih.gov

For example, in the case of HDACs, docking studies have shown that the cinnamoyl group fits into a tubular hydrophobic pocket of the enzyme, while the hydroxamic acid chelates the zinc ion. nih.gov These combined interactions lead to a potent and often specific inhibition of the enzyme's catalytic activity. nih.gov

Engagement with Allosteric Sites

In addition to binding at the catalytic site, there is evidence to suggest that this compound and its derivatives can also interact with allosteric sites on enzymes. nih.govumass.edu Allosteric sites are distinct from the active site and binding to these sites can modulate the enzyme's activity through conformational changes. nih.gov

Enzyme Kinetics Analysis to Elucidate Inhibitory Mechanisms

Enzyme kinetics studies are essential for understanding the precise mechanism by which this compound inhibits its target enzymes. youtube.comyoutube.comquizlet.comyoutube.com These studies provide valuable information about the type of inhibition and the affinity of the inhibitor for the enzyme.

Kinetic analyses of this compound derivatives as urease inhibitors have revealed that they often exhibit a mixed-type inhibition pattern. nih.gov Mixed inhibition occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Michaelis constant (Km) and the maximum velocity (Vmax) of the reaction. youtube.com This suggests a complex inhibitory mechanism that may involve binding to both catalytic and allosteric sites. nih.gov

The inhibitory constants (Ki) derived from these kinetic studies provide a quantitative measure of the inhibitor's potency. For a series of cinnamoyl hydroxamic acids targeting urease, IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) have been reported in the low micromolar range, indicating potent inhibition. nih.gov Lineweaver-Burk and Dixon plots are commonly used graphical methods to determine the type of inhibition and the Ki values. mdpi.comresearchgate.net For instance, studies on urease inhibition by related compounds have utilized these plots to confirm competitive or mixed-type inhibition mechanisms. mdpi.comnih.gov

Structure Activity Relationship Sar Elucidation for Cinnamoylhydroxamic Acid Derivatives

Influence of Substituent Effects on Biological Activity

The electronic properties of substituents on the aromatic ring of cinnamoylhydroxamic acid derivatives play a pivotal role in modulating their biological activity. These effects are broadly categorized as electron-donating or electron-withdrawing, which can alter the molecule's interaction with its target enzyme.

Research into cinnamoyl hydroxamic acids as urease inhibitors has shown that derivatives featuring electron-withdrawing groups on the aromatic ring generally exhibit heightened activity. nih.gov This suggests that increasing the electrophilicity of the Michael acceptor moiety can positively influence the inhibitory properties for this class of compounds. nih.gov

Conversely, studies on 1,2,3-triazole-based hydroxamide analogues as anticancer agents have indicated that electron-donating substituents on the phenyl ring lead to more effective biological activity than electron-withdrawing groups. nih.gov In one study, derivatives with a p-methoxy substituent (an electron-donating group) showed the highest antiproliferative activity. Following this, p-hydroxy and p-chloro substituents also contributed to significant activity. However, a p-nitro substitution (a strong electron-withdrawing group) resulted in only modest activity, while p-methyl and unsubstituted phenyl rings led to a significant reduction in anticancer effects. nih.gov

These contrasting findings highlight that the optimal electronic nature of the substituent is highly dependent on the specific biological target and the mechanism of action.

Below is a data table summarizing the influence of electronic effects on the anticancer activity of selected 1,2,3-triazole-based hydroxamide analogues.

Substituent (Position)Electronic EffectRelative Anticancer Activity
-OCH₃ (para)Strongly DonatingHigh
-OH (para)DonatingSignificant
-Cl (para)Withdrawing (Inductive), Donating (Resonance)Significant
-NO₂ (para)Strongly WithdrawingModest
-CH₃ (para)DonatingReduced
-H (Unsubstituted)NeutralReduced

The position of substituents on the aromatic ring (ortho-, meta-, or para-) significantly modulates the biological activity of this compound derivatives. This is due to the different spatial arrangements and electronic influences each position confers upon the molecule, affecting how it fits into and interacts with the active site of a target protein.

Substituents that are ortho-, para- directors, such as hydroxyl (-OH) and methoxy (-OCH₃) groups, tend to increase electron density at these positions through resonance. masterorganicchemistry.commasterorganicchemistry.com In contrast, meta- directing groups, like nitro (-NO₂) groups, withdraw electron density from the ring, particularly from the ortho and para positions, making the meta position relatively more electron-rich for electrophilic attack. masterorganicchemistry.com

A study on the structure-activity relationship of hydroxycinnamic acid derivatives (HCADs) in acute myeloid leukemia cells revealed the critical importance of the substituent position. The synergy between HCADs and carnosic acid required a hydroxyl group specifically at the para-position of the phenolic ring. nih.gov This highlights that for certain biological activities, a para-substitution is not just favorable but essential for the desired effect.

The table below illustrates the effect of the hydroxyl group position on the synergistic activity of coumaric acid derivatives.

Compound SeriesHydroxyl (-OH) PositionObserved Synergistic Activity
Coumaric Acid DerivativeorthoNot specified as critical
Coumaric Acid DerivativemetaNot specified as critical
Coumaric Acid DerivativeparaCritical for synergy

Impact of Linker and Capping Group Modifications on Target Selectivity and Potency

In the context of HDAC inhibitors, the cinnamoyl moiety often serves as the linker connecting the surface recognition "cap" group to the zinc-binding hydroxamic acid. Modifications to both this linker and the capping group are crucial strategies for tuning the potency and selectivity of the inhibitors. nih.govmdpi.com

The cinnamoyl group is utilized to mimic the classic six-methylene group linker found in many HDAC inhibitors. nih.gov A series of HDAC inhibitors were developed using a pyrazole (B372694) scaffold as the capping group, which was joined to the cinnamoyl linker through an amide connection. nih.gov The nature of the capping group proved to be critical; compounds with an N¹-aryl-pyrazole scaffold showed promising inhibitory activity, whereas those with an N¹-H-pyrazole scaffold were significantly less active or inactive. nih.gov

Further research involved modifying the linker region by incorporating different acids to enhance flexibility and binding affinity. nih.gov In one study, a triazole-based scaffold was introduced as a cap group to improve potency while maintaining favorable pharmacokinetic properties. The optimization of the linker revealed that using 6-bromohexanoic acid as the connecting unit between the triazole ring and the hydroxamic acid resulted in optimal anticancer activity. nih.gov These findings underscore the importance of the interplay between the cap group and the linker in achieving desired biological outcomes.

The following table summarizes the structure-activity relationships of pyrazole-based cinnamoylhydroxamic acids as HDAC inhibitors.

Capping Group ScaffoldLinkerHDAC Inhibitory Activity
N¹-aryl-pyrazoleCinnamoylPromising (IC₅₀ range 1.3–6.3 µM)
N¹-H-pyrazoleCinnamoylMuch less active or inactive

Stereochemical Considerations and Conformational Analysis in Activity

Stereochemistry, including the conformational behavior of molecules, can have a profound impact on the biological activity of this compound derivatives. The hydroxamic acid functional group itself can exist as E and Z conformers, and the specific conformation can influence how the molecule interacts with its target. nih.gov

In a detailed study of a series of hydroxamic acid derivatives (not cinnamoyl-based but relevant in principle), NMR spectroscopy and theoretical calculations were used to investigate their E/Z conformational behavior. It was found that some compounds existed as a mixture of E and Z conformers in solution. nih.gov This conformational flexibility, or the preference for a specific conformer, can be critical for proper orientation within an enzyme's active site. For instance, the ability of the hydroxamic acid group to chelate the zinc ion in the active site of HDACs is dependent on its conformation.

The double bond in the cinnamoyl linker introduces the possibility of cis/trans (or Z/E) isomerism. While the trans isomer is typically more stable and commonly used, the stereochemistry of this bond is a critical factor for activity. For example, in hydroxycinnamic acid derivatives, the carbon C7–C8 double bond was identified as a major requirement for their ability to enhance calcitriol-induced cell differentiation. nih.gov This implies that the rigid geometry conferred by the double bond is essential for holding the phenyl cap and the hydroxamic acid group in a specific spatial orientation conducive to biological activity.

While specific conformational analyses of this compound derivatives are not extensively detailed in the provided context, the principles derived from related structures suggest that the molecule's three-dimensional shape, governed by bond rotations and isomeric forms, is a key determinant of its potency and selectivity.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of cinnamoylhydroxamic acid, it is frequently employed to identify potential enzyme targets and estimate the strength of the interaction, often quantified as a binding affinity or docking score.

Studies have utilized molecular docking to investigate this compound derivatives as inhibitors for various enzymes, including histone deacetylases (HDACs) and urease. nih.govnih.gov For instance, derivatives of N-hydroxycinnamamide have been specifically oriented to HDAC2 and HDAC8 enzymes through molecular docking to assess their inhibitory potential. vnu.edu.vn The core principle of these simulations involves placing the ligand (this compound) into the binding site of a protein and calculating the most likely binding mode and the associated binding energy. nih.gov

A key outcome of molecular docking is the detailed visualization of interactions between the ligand and the amino acid residues within the enzyme's active site. For hydroxamic acids, including this compound, a characteristic interaction is the chelation of a metal ion, typically zinc (Zn²⁺), in the active site of metalloenzymes like HDACs. nih.gov

The hydroxamic acid functional group (-CONHOH) is a potent zinc-binding group (ZBG) that typically coordinates with the Zn²⁺ ion at the bottom of the enzyme's catalytic tunnel. nih.govnih.gov Docking studies on cinnamoyl-based HDAC inhibitors reveal that the hydroxamic acid moiety reaches the bottom of the hydrophobic tunnel to interact with the catalytic zinc ion. nih.gov

Beyond this crucial metal coordination, other interactions stabilize the ligand-enzyme complex. These include:

Hydrogen Bonds: The carbonyl and hydroxyl groups of the hydroxamic acid moiety, as well as other features of the cinnamoyl structure, can form hydrogen bonds with various amino acid residues in the active site.

Hydrophobic Interactions: The phenyl ring of the cinnamoyl group often engages in hydrophobic or π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, and histidine in the binding pocket.

Allosteric Site Binding: In some cases, such as with urease, theoretical studies suggest that while the hydroxamic acid core interacts with the active site, the cinnamoyl portion (specifically the Michael acceptor moiety) may bind to allosteric sites near the active site. nih.gov

Table 1: Examples of this compound Interactions with Enzyme Active Sites

Target EnzymeKey Interacting MoietiesType of InteractionRef
Histone Deacetylase (HDAC)Hydroxamic acid groupZinc coordination nih.govnih.gov
Phenyl ring of cinnamoyl groupHydrophobic interactions nih.gov
UreaseHydroxamic acid coreActive site binding nih.gov
Michael acceptor moietyAllosteric site binding nih.gov

Prediction of Binding Free Energies

Molecular docking programs calculate a score that serves as an estimate of the binding free energy, indicating the stability of the ligand-protein complex. A lower (more negative) binding energy generally suggests a more potent inhibitor. For a series of triazole-linked hydroxamic acid derivatives, docking against HDAC8 yielded free energy of binding values ranging from -7.04 kcal/mol to -7.23 kcal/mol. researchgate.net

More rigorous methods, such as the Molecular Mechanics/Generalized Born Surface Area (MMGBSA) approach, are often used in conjunction with molecular dynamics simulations to provide a more accurate estimation of the free energy of binding (FEB). nih.gov Studies on various hydroxamic acid derivatives against HDAC1, HDAC6, and HDAC8 have used the MMGBSA method to calculate and compare their binding affinities for different isoforms. nih.gov For example, calculations for N-sulphonyl-glutamic acid inhibitors of the MurD ligase showed that non-polar van der Waals interactions were the primary driver for binding. researchgate.net These computational predictions of binding affinity are crucial for prioritizing compounds for synthesis and biological testing.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Analysis

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations are used to assess the stability of the predicted binding mode and to analyze the persistence of key interactions. doi.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. jprdi.vn A 2D-QSAR analysis was performed on a series of 55 N-hydroxybenzamide and N-hydroxypropenamide (cinnamoyl) derivatives containing a benzimidazole structure to understand their HDAC6 inhibitory activity. jprdi.vn

In such studies, various molecular descriptors that quantify the physicochemical properties of the molecules are calculated. frontiersin.org These descriptors are then used to build a mathematical model, often using methods like multiple linear regression (MLR), that correlates the structural features with the observed biological activity (e.g., pIC50 values). jprdi.vn The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent inhibitors. jprdi.vn The incorporation of molecular interaction-based features, such as docking scores, can significantly improve the accuracy of these predictive models. frontiersin.org

Computational Prediction of Ligand Properties (e.g., Druglikeness, Leadlikeness)

Before significant resources are invested in synthesizing a compound, computational methods are used to predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.gov These in silico ADMET studies help to identify molecules with favorable drug-like properties and flag potential liabilities. nih.govnih.gov

Key parameters often evaluated for this compound and its derivatives include:

Lipinski's Rule of Five: This rule assesses druglikeness based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Bioavailability and Blood-Brain Barrier (BBB) Penetration: Predictions are made to determine if a compound is likely to be well-absorbed and, if necessary for its target, able to cross the BBB. nih.gov

Toxicity Risks: Models are used to predict potential issues such as hepatotoxicity or mutagenicity. nih.gov For hydroxamic acids, there is a known concern for potential mutagenicity, which can be evaluated computationally. osaka-u.ac.jp

These predictions are crucial for filtering large libraries of virtual compounds to select a smaller, more promising set for further development. benthamscience.com

Table 2: Predicted Physicochemical Properties for this compound

PropertyPredicted ValueMethod/Source
Molecular FormulaC₉H₉NO₂-
Molecular Weight163.17 g/mol PubChem
XLogP31.4PubChem
Hydrogen Bond Donor Count2PubChem Calculation
Hydrogen Bond Acceptor Count2PubChem Calculation
Rotatable Bond Count3PubChem Calculation

Investigations into the Biological Activities of Cinnamoylhydroxamic Acid in Preclinical Models

Antimicrobial and Antibacterial Activity

The antimicrobial potential of cinnamoylhydroxamic acid and its derivatives has been explored against several clinically relevant bacteria, with a notable focus on pathogenic mycobacteria and ureolytic microorganisms.

Activity Against Pathogenic Mycobacteria (e.g., M. abscessus, M. marinum, M. tuberculosis)

Mycobacterium abscessus (M. abscessus) is a rapidly growing, multidrug-resistant nontuberculous mycobacterium that can cause a wide range of infections, particularly pulmonary infections in individuals with underlying lung conditions like cystic fibrosis. nih.govmdpi.com The treatment of M. abscessus infections is challenging due to its intrinsic resistance to many antibiotics. mdpi.com Similarly, Mycobacterium marinum (M. marinum), a slow-growing nontuberculous mycobacterium, can cause skin and soft tissue infections. Mycobacterium tuberculosis (M. tuberculosis) is the causative agent of tuberculosis, a major global health problem. nih.gov

In the search for new therapeutic agents against these mycobacteria, a series of hydroxamic acid derivatives, including those with a cinnamoyl scaffold, have been synthesized and evaluated for their in vitro antibacterial activities. researchgate.net One study screened a novel series of conjugated hydroxamic acids for their activity against M. abscessus, M. marinum, and M. tuberculosis. researchgate.net While specific data for this compound itself was not detailed in the provided abstracts, the study highlights the therapeutic potential of the hydroxamic acid class of compounds against these pathogenic mycobacteria. researchgate.net Further research has also pointed to the potential of cinnamic acid derivatives as antitubercular agents. nih.gov The unique and complex cell wall of mycobacteria, rich in mycolic acids, presents a significant barrier to many drugs, making the exploration of new chemical entities like this compound a critical area of research. rsc.orgfrontiersin.org

Inhibition of Ureolytic Microorganisms (e.g., Helicobacter pylori, Proteus mirabilis)

Hydroxamic acids have been identified as potent inhibitors of urease, a key enzyme for several pathogenic bacteria. researchgate.netdntb.gov.ua Urease catalyzes the hydrolysis of urea (B33335) to ammonia, which helps bacteria like Helicobacter pylori (H. pylori) to survive in the acidic environment of the stomach and is a virulence factor for Proteus mirabilis (P. mirabilis) in urinary tract infections. researchgate.netnih.govresearchgate.net

Cinnamoylhydroxamic acids have been specifically investigated as urease inhibitors. researchgate.netnih.gov A series of molecular hybrids of hydroxamic acids and Michael acceptors, based on the structure of cinnamic acids, demonstrated potent urease inhibitory effects with IC₅₀ values in the range of 3.8 to 12.8 µM. nih.gov Kinetic studies revealed that many of these synthesized hybrids act as mixed inhibitors of the enzyme. nih.gov The inhibitory mechanism is thought to involve the interaction of the hydroxamic acid core with the urease active site. nih.gov The potential of these compounds to combat infections caused by ureolytic microorganisms like H. pylori and P. mirabilis has been a significant focus of research. researchgate.netdntb.gov.ua Acetohydroxamic acid is a known urease inhibitor that has been studied for its effects on H. pylori. researchgate.netnih.gov

Modulation of Bacterial Virulence and Biofilm Formation

Beyond direct antimicrobial activity, this compound has been shown to modulate bacterial virulence by interfering with processes like quorum sensing (QS), which regulates the expression of virulence factors and biofilm formation in pathogens such as Pseudomonas aeruginosa. nih.govnih.gov

Suppression of Virulence Factors (e.g., pyocyanin (B1662382), proteases, rhamnolipid, siderophore)

Pseudomonas aeruginosa is an opportunistic pathogen that produces a range of virulence factors contributing to its pathogenicity. nih.govnih.gov Studies have shown that this compound can significantly inhibit the production of several of these virulence factors. nih.govnih.govresearchgate.net

Pyocyanin: this compound has been found to inhibit the production of pyocyanin, a blue-green phenazine (B1670421) pigment with redox-active properties that contributes to the virulence of P. aeruginosa. nih.govnih.govresearchgate.netresearchgate.net At a concentration of 200 μg/mL, this compound inhibited pyocyanin production by 95%. nih.gov

Proteases: The production of proteases, such as elastase, which are crucial for host tissue damage and bacterial survival, is also suppressed by this compound. nih.govnih.govresearchgate.net

Rhamnolipid: Rhamnolipids are biosurfactants that play a role in motility and biofilm formation. The production of rhamnolipids by P. aeruginosa is another virulence factor that is inhibited by this compound. nih.govnih.govresearchgate.net

Siderophore: Siderophores are iron-chelating compounds that are essential for iron acquisition by bacteria. This compound has been shown to inhibit the production of siderophores in P. aeruginosa. nih.govnih.govresearchgate.netresearchgate.net Some siderophores are themselves synthesized from structures that include cinnamoyl hydroxamic acid. mostwiedzy.pl

The inhibition of these virulence factors is often linked to the ability of this compound to interfere with the quorum-sensing systems of P. aeruginosa. nih.govnih.gov

Inhibition of Bacterial Motility (e.g., Swimming and Swarming)

Bacterial motility is a key factor in colonization and the spread of infection. mdpi.com P. aeruginosa exhibits different types of motility, including swimming and swarming, which are flagella-dependent movements. mdpi.comresearchgate.net Research has demonstrated that this compound can significantly suppress both the swimming and swarming motilities of P. aeruginosa. nih.govnih.gov This inhibition of motility further contributes to the compound's potential to attenuate the virulence of this pathogen.

Anti-Biofilm Formation and Eradication Studies

Biofilms are structured communities of bacteria encased in a self-produced extracellular matrix, which provides protection from antibiotics and host immune responses. nih.govnih.gov this compound has shown promise in both preventing the formation of biofilms and in eradicating pre-formed biofilms of P. aeruginosa. nih.govnih.govresearchgate.net

Studies have demonstrated that this compound can significantly eliminate established P. aeruginosa biofilms in a dose-dependent manner. nih.gov For instance, at a concentration of 200 μg/mL, it was able to reduce the formed biofilm by 50%. nih.gov Scanning electron microscopy has visually confirmed the disruption of biofilm architecture following treatment with this compound. nih.gov Furthermore, this compound has exhibited synergistic effects with conventional antibiotics, such as gentamicin, in the dispersal of biofilm cells. nih.govnih.gov

Data Tables

Table 1: Inhibition of P. aeruginosa Virulence Factors by this compound

Virulence FactorConcentration of this compoundInhibition (%)Reference
Pyocyanin200 µg/mL95% nih.gov

Table 2: Eradication of Pre-formed P. aeruginosa Biofilm by this compound

Concentration of this compoundBiofilm Reduction (%)Reference
200 µg/mL50% nih.gov

Synergistic Effects with Conventional Antibiotics (e.g., Gentamicin)

This compound (CHA) has demonstrated a significant ability to work in concert with conventional antibiotics, such as gentamicin, to enhance their efficacy, particularly against challenging bacterial biofilms. researchgate.netnih.govfrontiersin.org Preclinical studies have focused on its role as a quorum sensing (QS) inhibitor in Pseudomonas aeruginosa, a bacterium notorious for causing infections and forming antibiotic-resistant biofilms. researchgate.netnih.govnih.gov

Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression and collective behaviors, including virulence factor production and biofilm formation. nih.govfrontiersin.org By interfering with these QS systems, CHA can disrupt these pathogenic processes. researchgate.net Research has shown that CHA, along with its derivative 3-methoxy-cinnamoyl hydroxamic acid (MCHA), significantly inhibits the production of multiple virulence factors in P. aeruginosa, including pyocyanin, proteases, rhamnolipid, and siderophore. researchgate.netnih.gov Furthermore, it has been observed to effectively eliminate pre-formed biofilms of this bacterium. researchgate.net

The key finding is the potent synergistic effect CHA exhibits when combined with gentamicin. researchgate.netnih.govfrontiersin.org This combination has been shown to be highly effective in promoting the dispersal of cells from established biofilms. researchgate.netnih.govresearchgate.net This synergistic action is crucial as it suggests that CHA could potentially lower the required dose of conventional antibiotics like gentamicin, which is important given that high doses of aminoglycosides are associated with significant adverse effects. drugbank.comnih.gov The strategy of combining a QS inhibitor like CHA with an antibiotic presents a promising approach to combatting antibiotic resistance and treating persistent infections. nih.govnih.gov

CompoundOrganismObserved Synergistic Effect with GentamicinReference
This compound (CHA)Pseudomonas aeruginosaPotent synergistic effect on biofilm cell dispersal researchgate.netnih.govfrontiersin.org

Epigenetic Modulation via Histone Deacetylase Inhibition

This compound and its derivatives are recognized as a significant class of histone deacetylase (HDAC) inhibitors. nih.govnih.govnih.gov HDACs are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histone and non-histone proteins. tandfonline.comnih.gov The deacetylated state of histones generally leads to a more condensed chromatin structure, repressing gene transcription. tandfonline.com In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes and the activation of oncogenes. nih.gov

The chemical structure of this compound is well-suited for HDAC inhibition. It features a hydroxamic acid group that acts as a zinc-binding group, which chelates the Zn2+ ion in the active site of the HDAC enzyme, a critical interaction for inhibiting its catalytic activity. tandfonline.comtandfonline.commdpi.com This core structure is often linked to a surface recognition motif, such as a pyrazole (B372694) nucleus, via a cinnamoyl linker. mdpi.com By inhibiting HDACs, these compounds cause hyperacetylation of histones, which alters chromatin structure and reactivates the expression of silenced genes, including those involved in controlling cell proliferation and death. nih.govmdpi.com This mechanism is central to their anticancer properties observed in preclinical models. nih.govnih.gov Several cinnamoyl hydroxamate derivatives, such as Panobinostat and Belinostat, have progressed to clinical use for treating certain cancers. mdpi.comfrontiersin.org

Impact on Cell Cycle Progression (e.g., Cell Cycle Arrest)

A primary consequence of HDAC inhibition by this compound and its derivatives is the disruption of the cell cycle in cancer cells. tandfonline.comtjpr.org Studies have consistently shown that these compounds can induce cell cycle arrest, effectively halting the proliferation of malignant cells. tandfonline.comtjpr.org This effect is often mediated by the increased expression of key cell cycle regulatory proteins. nih.govtjpr.org

One of the most important genes upregulated by HDAC inhibitors is CDKN1A, which encodes the p21 protein. nih.govtandfonline.com The p21 protein is a cyclin-dependent kinase (CDK) inhibitor that can block CDK activity, thereby arresting the cell cycle, frequently at the G1 phase. tandfonline.comtjpr.org For instance, treatment of gastric cancer cells with cinnamic hydroxamic acid led to a significant and dose-dependent arrest of the cells at the G1 phase. tjpr.org

However, the specific phase of cell cycle arrest can vary depending on the compound and the cell type. In some preclinical models, derivatives of this compound have been shown to cause an arrest in the G2/M phase. nih.gov For example, cinnamyl sulfonamide hydroxamate derivatives induced a G2/M phase arrest in cancer cells. nih.gov Another study on oral squamous cell carcinoma cell lines found that treatment with cinnamoyl sulfonamide hydroxamate derivatives led to a decrease in cells in the G0/G1 phase and an accumulation in the S phase, indicating retardation at multiple points in the cycle. nih.gov This ability to halt cell cycle progression is a key component of the anticancer activity of this class of compounds. tandfonline.comdntb.gov.ua

Compound/DerivativeCell LineEffect on Cell CycleReference
Cinnamic hydroxamic acid (CHA)SGC-7901, MKN1 (Gastric Cancer)G1 phase arrest tjpr.org
Cinnamyl sulfonamide hydroxamatesCancer cellsG2/M phase arrest nih.gov
Cinnamoyl sulfonamide hydroxamatesOral Squamous Cell Carcinoma (OSCC)Decrease in G0/G1 phase, increase in S phase nih.gov
Benzylether-containing cinnamoyl derivativesHCT116 (Colon Carcinoma)Cell cycle arrest (G1 phase mentioned as common for HDACi) tandfonline.com

Induction of Programmed Cell Death Pathways (Apoptosis)

Beyond halting cell proliferation, this compound and its derivatives actively induce programmed cell death, or apoptosis, in cancer cells. nih.govtjpr.org Apoptosis is a critical, highly regulated process for eliminating damaged or malignant cells, and its induction is a hallmark of effective anticancer therapies. nih.gov

The mechanism of apoptosis induction by these compounds is often linked to their primary function as HDAC inhibitors. nih.govnih.gov In preclinical studies, treatment with cinnamic hydroxamic acid was found to significantly and dose-dependently increase the number of apoptotic cells in gastric cancer cell lines. tjpr.org Similarly, cinnamyl sulfonamide hydroxamate derivatives were shown to trigger cell death through an intrinsic apoptosis pathway. nih.gov Evidence supporting this includes an increase in annexin (B1180172) V binding and the elevated expression of pro-apoptotic proteins and cleaved caspase-3. nih.gov

Furthermore, the upregulation of tumor suppressor proteins like p21, a direct result of HDAC inhibition, not only causes cell cycle arrest but also contributes to apoptosis. nih.govtjpr.org Research on oral squamous cell carcinoma demonstrated that treatment with cinnamoyl sulfonamide hydroxamate derivatives led to observable apoptotic morphological changes and a marked increase in p21 gene expression, supporting the compounds' ability to induce both cell cycle arrest and apoptosis. nih.gov

Investigation of Dual-Targeting Strategies (e.g., CDC25/HDAC Inhibition)

To enhance therapeutic efficacy, research has explored the development of dual-targeting inhibitors that simultaneously modulate multiple cancer-related pathways. nih.gov A promising strategy involves creating hybrid molecules that combine the pharmacophores of a this compound-based HDAC inhibitor with an inhibitor of another key oncogenic target, such as the cell division cycle 25 (CDC25) phosphatases. nih.govnih.gov

CDC25 phosphatases are crucial regulators of the cell cycle, responsible for activating cyclin-dependent kinases (CDKs). nih.govnih.gov Since both CDC25 inhibitors and HDAC inhibitors can independently lead to cell cycle arrest and apoptosis, it is hypothesized that their simultaneous inhibition could produce synergistic anticancer effects. nih.gov

Researchers have designed and synthesized dual CDC25-HDAC inhibitors by linking the molecular structures of a CDC25 inhibitor (like quinoline-5,8-dione) with an HDAC inhibitor pharmacophore (such as hydroxamic acid or benzamide). nih.govnih.gov In a study focused on triple-negative breast cancer (TNBC), a particularly aggressive cancer type, a novel benzamide (B126) derivative emerged as a potent dual inhibitor. nih.govnih.gov This compound, known as 18A, demonstrated significant cytotoxicity against TNBC cells while showing minimal effect on non-malignant cells. nih.gov It was found to possess potent HDAC inhibitory activity and also suppressed CDC25 activity, leading to the hindrance of S and G2/M phase progression, DNA damage, and ultimately, apoptosis. nih.govnih.gov These findings highlight the potential of dual-targeting strategies involving this compound-related structures to develop more effective and targeted cancer therapies. nih.gov

Analytical Chemistry Applications of Cinnamoylhydroxamic Acid

Development as a Spectrophotometric Reagent for Metal Ion Determination

Hydroxamic acids, including cinnamoylhydroxamic acid and its derivatives, are effective reagents for forming complexes with metal ions due to the presence of oxygen and nitrogen donor atoms in their structure. core.ac.uk These complexes often exhibit distinct colors, which can be measured using spectrophotometry to determine the concentration of the metal ion. In inorganic analysis, transition metal ions are complexed with aromatic hydroxamic acids to form highly colored complexes, allowing for their quantification through absorbance measurements. karger.com The synthesis of various hydroxamic acids has expanded their application in analytical chemistry, with a focus on developing sensitive and selective methods for metal ion determination. core.ac.ukresearchgate.net

Determination of Vanadium(V) in Environmental Samples

A significant application of this compound and its derivatives is in the spectrophotometric determination of vanadium(V). Vanadium is a hazardous element, and its presence in environmental samples like water and soil needs to be monitored. ijsr.in High concentrations of vanadium(V) can be harmful to humans, animals, and plants. core.ac.ukijsr.in

A simple, selective, and sensitive spectrophotometric method has been developed for the determination of trace amounts of vanadium(V) using N-benzyl cinnamo hydroxamic acid as a chelating reagent. ijsr.in This method is based on the formation of a purple-colored complex between the reagent and vanadium(V). ijsr.in The optimal conditions for this reaction have been studied to ensure accuracy. ijsr.in Similarly, N-methyl cinnamohydroxamic acid (N-MCHA) has been used as a reagent for the spectrophotometric determination of vanadium(V), also forming a purple-colored complex. core.ac.uk

The procedure for determining vanadium(V) in water samples involves treating the sample with concentrated sulfuric and nitric acids, followed by neutralization. core.ac.ukijsr.in The resulting solution is then reacted with the this compound derivative, and the absorbance is measured. core.ac.ukijsr.in For soil samples, a similar digestion and neutralization process is followed before the determination of vanadium(V) content. ijsr.in

The results of the determination of vanadium(V) in various environmental samples using these methods are presented below.

Table 1: Determination of Vanadium(V) in Water and Soil Samples

Analytical Method Validation and Sensitivity Assessment

The validation of an analytical method is crucial to ensure its suitability for the intended purpose, demonstrating that it is reliable, accurate, and reproducible. upm-inc.comeuropa.eu This process involves evaluating several parameters, including accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ). europa.eujmpas.com

For spectrophotometric methods using this compound derivatives for vanadium(V) determination, key performance characteristics have been established. Beer's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte, is obeyed over a specific concentration range. core.ac.ukijsr.in For the N-benzyl cinnamo hydroxamic acid method, this range is 0.2-10.0 µg/ml of vanadium(V) at a maximum absorbance of 490 nm. ijsr.in The N-methyl cinnamohydroxamic acid method shows a similar linear range at an absorbance maximum of 480 nm. core.ac.uk

The sensitivity of these methods is indicated by parameters such as molar absorptivity and Sandell's sensitivity. Molar absorptivity is a measure of how strongly a chemical species absorbs light at a particular wavelength, while Sandell's sensitivity is the concentration of an analyte that gives an absorbance of 0.001. researchgate.net The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected, and the limit of quantitation (LOQ) is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. neliti.comchromatographyonline.com

Table 2: Analytical Parameters for Vanadium(V) Determination

The proposed methods are reported to be free from interference from a wide variety of other ions, demonstrating their selectivity. core.ac.ukijsr.in The successful application of these methods to the analysis of vanadium in real-world samples like water and soil further validates their effectiveness. core.ac.ukijsr.in

Future Research Directions and Unexplored Avenues for Cinnamoylhydroxamic Acid

Exploration of Novel Synthetic Methodologies

The synthesis of cinnamoylhydroxamic acid and its derivatives has traditionally relied on established chemical methods. However, the future of its production lies in the development of more efficient, sustainable, and environmentally friendly synthetic strategies.

Greener Synthesis Routes: The principles of green chemistry are paramount in modern synthetic chemistry. Future research should prioritize the development of synthetic pathways for this compound that utilize less hazardous reagents and solvents, minimize waste generation, and are more energy-efficient. researchgate.netbenthamdirect.com This includes exploring solvent-free reaction conditions, employing catalytic rather than stoichiometric reagents, and utilizing renewable starting materials. A recent review highlights the significant advancements in obtaining hydroxamic acid derivatives through environmentally sustainable methodologies, providing a roadmap for future investigations in this area. benthamdirect.com

Enzymatic and Biocatalytic Approaches: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. The enzymatic synthesis of cinnamic acid derivatives has been successfully demonstrated, suggesting that a similar approach could be developed for the direct conversion of cinnamic acid or its activated forms to this compound using suitable enzymes like lipases or acyltransferases. nih.gov Research into identifying or engineering enzymes with the desired activity and stability for this specific transformation is a promising and largely unexplored area.

Deeper Mechanistic Characterization of Enzyme Inhibition

While this compound is a known inhibitor of enzymes like urease and histone deacetylases (HDACs), a more profound understanding of its inhibitory mechanisms at a molecular level is crucial for the rational design of more potent and selective inhibitors.

Advanced Kinetic and Biophysical Studies: Future investigations should employ advanced kinetic studies to not only determine the mode of inhibition but also to elucidate the individual rate constants for inhibitor binding and dissociation. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide detailed thermodynamic and kinetic data on the inhibitor-enzyme interaction, offering a more complete picture of the binding process.

High-Resolution Structural Biology: Obtaining high-resolution crystal structures of this compound and its derivatives in complex with their target enzymes is a critical goal. These structures would provide precise information about the binding orientation, key intermolecular interactions, and any conformational changes in the enzyme upon inhibitor binding. This structural information is invaluable for structure-based drug design.

Computational Analysis of Binding Modes: Molecular docking and molecular dynamics (MD) simulations have already been employed to study the interaction of this compound derivatives with enzymes like urease and HDACs. vnu.edu.vnresearchgate.net Future studies should focus on more sophisticated computational methods to predict binding affinities with higher accuracy and to simulate the entire binding process, providing insights into the transition states and energy landscapes of the interaction.

Advanced Structure-Activity Relationship Studies

Systematic exploration of the structure-activity relationship (SAR) is fundamental to optimizing the biological activity of this compound. While initial studies have provided some insights, a more comprehensive and quantitative approach is needed.

Quantitative Structure-Activity Relationship (QSAR): The development of robust QSAR models can provide predictive tools for designing new derivatives with enhanced activity. nih.gov Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can offer detailed insights into the steric and electrostatic requirements for optimal biological activity. While such studies have been performed on related cinnamaldehyde (B126680) analogues, their specific application to a diverse library of this compound derivatives is a key future direction. nih.gov

Combinatorial Chemistry and High-Throughput Screening: The synthesis of large, diverse libraries of this compound derivatives through combinatorial chemistry, coupled with high-throughput screening, can rapidly identify novel compounds with desired biological activities. This approach allows for the systematic exploration of a wide range of substituents on the cinnamic acid backbone and the hydroxamic acid moiety.

Integration of Multiscale Computational Approaches

The biological effects of a molecule like this compound are the result of complex interactions occurring across multiple length and time scales, from the quantum mechanical level of bond breaking and formation to the macroscopic level of cellular response. Multiscale computational modeling offers a powerful framework to bridge these scales. nih.govnih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: For studying the catalytic mechanism of enzyme inhibition, QM/MM simulations can be employed. This method treats the reactive center (e.g., the hydroxamic acid group interacting with the enzyme's active site) with high-level quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics. This approach can provide detailed insights into the electronic rearrangements that occur during the inhibitory process.

Coarse-Grained (CG) Modeling: To study larger-scale phenomena, such as the interaction of this compound with biological membranes or its aggregation behavior, coarse-grained modeling can be utilized. By grouping atoms into larger "beads," CG simulations can access longer time and length scales than all-atom simulations, providing insights into processes like membrane permeation and the formation of drug-delivery nanoparticles.

While the direct application of these advanced computational methods to this compound is still in its infancy, their potential to provide a holistic understanding of its biological activity is immense.

Development of Advanced Analytical Techniques Utilizing this compound

The unique chemical properties of this compound, particularly its ability to chelate metal ions, make it a valuable tool for the development of advanced analytical techniques.

Biosensors for Metal Ion Detection: The development of sensitive and selective biosensors for the detection of heavy metal ions is of great environmental and health importance. nih.govmdpi.comsemanticscholar.orgresearchgate.netencyclopedia.pub this compound can be immobilized on various transducer surfaces (e.g., electrodes, optical fibers) to create biosensors that can specifically bind to and detect metal ions. Future research could focus on optimizing the sensor design for improved sensitivity, selectivity, and real-time monitoring capabilities.

Capillary Electrophoresis (CE): Capillary electrophoresis is a powerful separation technique with applications in drug analysis. nih.gov this compound and its derivatives could be used as selective complexing agents in CE to improve the separation and detection of metal ions or other analytes. Furthermore, the development of validated CE methods for the analysis of this compound itself in biological matrices is essential for future pharmacokinetic and metabolic studies.

Q & A

Q. What synthetic methodologies are commonly employed to synthesize cinnamoylhydroxamic acid derivatives?

this compound derivatives are synthesized via multi-step reactions, including nitro compound reduction, Wittig reactions, and Sandmeyer reactions. For example, intermediates are generated through condensation of cinnamoyl chloride with benzaldehyde derivatives, followed by hydroxylamine hydrochloride treatment to form hydroxamic acid moieties. Reaction yields typically range from 32% to 38%, with purification achieved via column chromatography. Structural confirmation relies on 1H-NMR^1\text{H-NMR}, 13C-NMR^{13}\text{C-NMR}, and HR-MS analysis .

Q. How are this compound derivatives characterized for structural and purity validation?

Derivatives are characterized using 1H-NMR^1\text{H-NMR} (to identify proton environments), 13C-NMR^{13}\text{C-NMR} (for carbon skeleton analysis), and HR-MS (to confirm molecular weights). Purity is assessed via HPLC, ensuring ≥95% purity for biological testing. For example, compound 9a (C16 _{16}H14 _{14}N2 _{2}O3 _{3}) exhibited a molecular ion peak at m/z 282.1004 in HR-MS, consistent with its theoretical mass .

Q. What is the biological significance of this compound in HDAC inhibition?

this compound derivatives act as zinc-binding groups (ZBGs) that inhibit histone deacetylases (HDACs), particularly HDAC2 and HDAC7. The hydroxamic acid moiety chelates Zn2+^{2+} in the enzyme’s active site, disrupting substrate binding. For instance, compound 9a showed stronger binding affinity for HDAC2 (binding energy: −8.2 kcal/mol) than HDAC8 (−7.1 kcal/mol) in molecular docking studies .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonamide vs. amide groups) influence HDAC isoform selectivity?

Sulfonamide-containing derivatives (e.g., 9a ) exhibit higher HDAC2 selectivity due to interactions with Phe155 and Tyr209 in the enzyme’s hydrophobic pocket. In contrast, amide derivatives show reduced affinity, as bulkier substituents disrupt optimal binding. AutoDock Vina simulations revealed that sulfonamide groups form hydrogen bonds with His145 and Gly154 in HDAC2, enhancing stability .

Q. What experimental strategies resolve contradictions in HDAC inhibitory data across isoforms?

Discrepancies in isoform activity (e.g., HDAC2 vs. HDAC8 inhibition) are addressed via site-directed mutagenesis and comparative molecular dynamics (MD) simulations. For example, replacing Phe210 in HDAC8 with HDAC2-equivalent residues (e.g., Leu276) alters substrate accessibility, explaining selectivity differences. In vitro enzymatic assays (using fluorogenic substrates like Boc-Lys(Ac)-AMC) validate computational predictions .

Q. How can reaction yields for this compound derivatives be optimized?

Low yields (e.g., 32.6% for 10a ) are improved by adjusting reaction conditions:

  • Catalyst optimization : Using Pd/C instead of CuCl in Sandmeyer reactions increases nitro group reduction efficiency.
  • Solvent selection : Replacing DCM with THF in hydroxylamine coupling improves solubility.
  • Temperature control : Maintaining 0–5°C during diazotization minimizes side reactions .

Q. What computational approaches predict ADMET properties of this compound derivatives?

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles are modeled using tools like SwissADME and ProTox-II. For 9a , predictions indicate moderate blood-brain barrier permeability (BBB score: 0.85) and low hepatotoxicity (LD50 _{50}: 1600 mg/kg). Gaussian 09W-optimized 3D structures are used in AutoDock studies to correlate binding energy with bioavailability .

Q. How do researchers validate the role of Phe-Phe-Phe motifs in HDAC2 ligand interactions?

The Phe155-Phe210-Phe155 motif in HDAC2 stabilizes ligand binding via π-π stacking. Mutagenesis studies (e.g., Phe155Ala) reduce 9a ’s inhibitory activity (IC50 _{50} increases from 0.8 µM to 12.3 µM). Comparative MD simulations (100 ns) show mutant HDAC2 exhibits higher conformational flexibility, weakening ligand-enzyme interactions .

Methodological Considerations

Q. How are molecular docking results reconciled with in vitro enzymatic assay data?

Docking scores (e.g., AutoDock Vina’s binding energy) are cross-validated with IC50 _{50} values from HDAC inhibition assays. For 9a , a docking score of −8.2 kcal/mol correlated with an IC50 _{50} of 0.8 µM for HDAC2. Discrepancies arise from solvation effects unaccounted for in docking; explicit solvent MD simulations refine predictions .

Q. What statistical methods address variability in biological replicate data?

Two-way ANOVA with Tukey’s post-hoc test is used to compare HDAC inhibition across derivatives (e.g., 9a vs. 11b ). For IC50 _{50} determinations, nonlinear regression (GraphPad Prism) models dose-response curves, reporting 95% confidence intervals. Outliers are identified via Grubbs’ test (α = 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinnamoylhydroxamic acid
Reactant of Route 2
Reactant of Route 2
Cinnamoylhydroxamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.